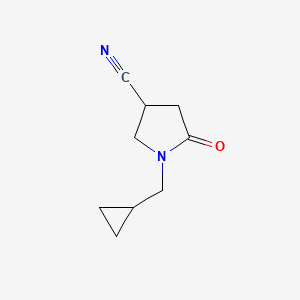
1-(Benzyloxy)-4-(4-methoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” is a chemical compound that is not well-documented in the literature. It is a derivative of benzene, which is a simple aromatic ring (benzene) with two substituents: a benzyloxy group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” would consist of a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) and a methoxyphenyl group (a phenyl group with a methoxy group) attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method used .
Wissenschaftliche Forschungsanwendungen
Electronic and Photophysical Properties
- Intervalence Transitions in Mixed-Valence Monocations: Research on compounds structurally related to 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, such as (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, has shown interesting properties in their mono- and dications, indicating potential applications in materials science, particularly in the study of mixed-valence species and electron transfer processes (Barlow et al., 2005).
Structural and Molecular Studies
- Structural Analysis of Benzohydrazide Derivatives: Investigations into compounds like (E)-4-Methoxy-N′-(2,4,5-trimethoxybenzylidene)benzohydrazide hemihydrate have been conducted, which could inform the understanding of molecular conformations and interactions in similar compounds, thereby aiding in the development of new materials or pharmaceuticals (Chantrapromma et al., 2014).
Photoluminescent Properties
- Photoluminescence in Phenylene Vinylene Oligomers: Studies on photoluminescent properties of compounds like 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, a structurally related compound, demonstrate potential applications in the development of new photoluminescent materials, which could be beneficial for optoelectronic devices (Lowe & Weder, 2002).
Polymer Science Applications
- Triarylamine-Bearing Poly (1, 4-phenylenevinylene): Research on polyphenylenevinylene polymers with triarylamine pendant groups, similar in structure to 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, suggests applications in creating high-spin organic polymers. These materials could be useful in various electronic applications due to their unique electronic properties (Kurata, Pu, & Nishide, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methoxy-4-(4-phenylmethoxyphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFLFSNEOYMNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718373 |
Source


|
| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948878-17-9 |
Source


|
| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)



![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)


![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1374075.png)



